

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate molecular structure

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Compound of Interest

Compound Name: *Benzyl 4-amino-4-cyanopiperidine-1-carboxylate*

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An In-depth Technical Guide on the Molecular Structure of **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate**

Disclaimer: Direct experimental data for **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** is not readily available in the public domain. This guide has been constructed using data from structurally analogous compounds and predictive chemical principles. The information provided should be considered theoretical and requires experimental validation.

Introduction

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a substituted piperidine derivative. The core structure features a piperidine ring N-substituted with a benzyl carboxylate group, and the C4 position is geminally substituted with both an amino and a cyano group. This unique arrangement of functional groups suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in numerous pharmaceuticals, and the presence of a reactive cyano group and a nucleophilic amino group at a quaternary center offers opportunities for diverse chemical modifications.

This technical guide provides a theoretical overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and postulated analytical characterization of **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate**.

Molecular Structure and Physicochemical Properties

The molecular structure of **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** is presented below. The key structural features include a benzyl carbamate protecting group on the piperidine nitrogen, and a geminal amino and cyano group at the 4-position.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Notes and Similar Compounds
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₂	Based on the chemical name.
Molecular Weight	259.31 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Inferred from similar piperidine derivatives.
Melting Point	>130 °C (with decomposition) [1]	Similar gem-amino-cyano compounds can be unstable at elevated temperatures. 4-Anilino-1-benzyl-4-cyanopiperidine has a melting point >132°C (dec.). [1]
Boiling Point	Not available	Likely to decompose before boiling under atmospheric pressure.
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alcohols.	Based on general solubility of protected amino-nitrile compounds.
pKa	Amine (NH ₂): ~8-9; Carbamate: Not applicable	Estimated based on typical pKa values for primary amines adjacent to a quaternary center.

Proposed Synthesis Protocol

A plausible synthetic route to obtain **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** is a modified Strecker synthesis starting from a suitable piperidone precursor.

3.1. Overall Reaction Scheme

The synthesis can be envisioned in two main steps:

- Formation of the protected piperidone precursor: Benzyl 4-oxopiperidine-1-carboxylate.
- Strecker reaction on the ketone to introduce the amino and cyano groups.

3.2. Experimental Protocol

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

This precursor is commercially available or can be synthesized from 4-piperidone and benzyl chloroformate.

Step 2: Synthesis of **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** (Strecker Synthesis)

- Materials:
 - Benzyl 4-oxopiperidine-1-carboxylate^[2]
 - Ammonium chloride (NH₄Cl)
 - Sodium cyanide (NaCN) or Potassium cyanide (KCN)
 - Ammonium hydroxide (aqueous ammonia, NH₄OH)
 - Methanol (MeOH)
 - Water (H₂O)
 - Dichloromethane (DCM)
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.
 - To this solution, add a solution of ammonium chloride (1.5 eq) in aqueous ammonia and stir for 30 minutes at room temperature. This step forms the imine intermediate in situ.
 - In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.
 - Cool the reaction mixture containing the imine to 0-5 °C in an ice bath.
 - Slowly add the aqueous solution of sodium cyanide to the reaction mixture. Caution: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
 - Allow the reaction to stir at room temperature overnight.
 - After the reaction is complete (monitored by TLC), add water to the mixture and extract the product with dichloromethane (3 x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate**.

Proposed Analytical Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques.

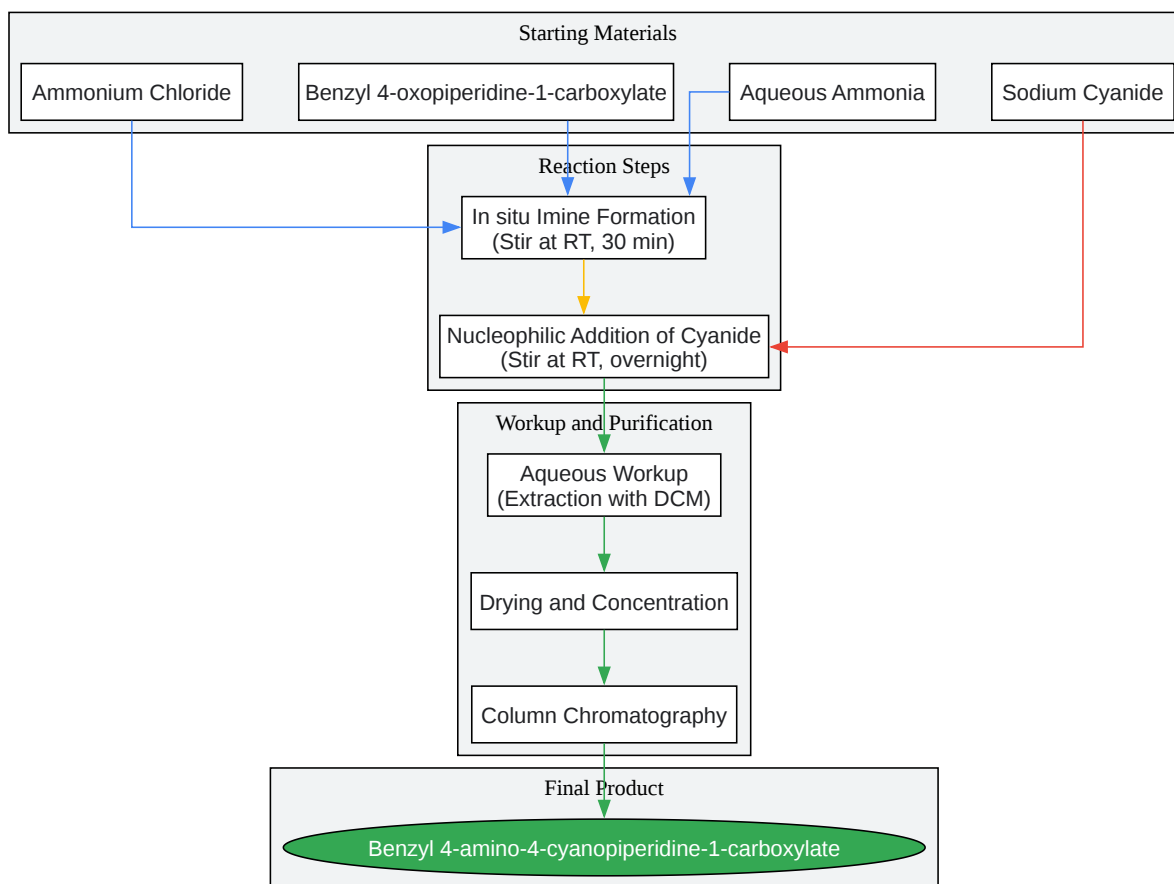
Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals
^1H NMR (CDCl_3 , 400 MHz)	δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, $-\text{CH}_2\text{-Ph}$), \sim 3.5-3.8 (m, 4H, piperidine H2/H6), \sim 1.8-2.0 (m, 4H, piperidine H3/H5), \sim 1.7 (br s, 2H, $-\text{NH}_2$).
^{13}C NMR (CDCl_3 , 100 MHz)	δ \sim 155 (C=O, carbamate), \sim 136 (Ar-C), \sim 128.5 (Ar-CH), \sim 128.0 (Ar-CH), \sim 127.8 (Ar-CH), \sim 120 (CN), \sim 67 ($-\text{CH}_2\text{-Ph}$), \sim 55 (C4), \sim 42 (piperidine C2/C6), \sim 35 (piperidine C3/H5).
FT-IR (KBr, cm^{-1})	3350-3250 (N-H stretch, amine), 2240 ($\text{C}\equiv\text{N}$ stretch, nitrile), 1690 (C=O stretch, carbamate), 1600, 1490 (C=C stretch, aromatic).[3]
Mass Spectrometry (ESI+)	m/z 260.14 $[\text{M}+\text{H}]^+$, 282.12 $[\text{M}+\text{Na}]^+$.

Potential Applications and Signaling Pathways

Substituted 4-aminopiperidine scaffolds are known to be biologically active. For instance, they have been investigated as inhibitors of SMYD3 methyltransferase, which is a therapeutic target in some cancers.[4] The presence of the amino and cyano groups in **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** makes it a valuable intermediate for the synthesis of more complex molecules that could potentially modulate various biological pathways.

Visualizations



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Caption: Proposed workflow for the synthesis of **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate**.

Conclusion

While direct experimental data for **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** is lacking, this guide provides a comprehensive theoretical framework for its molecular structure, properties, synthesis, and characterization based on well-established chemical principles and data from analogous compounds. The unique combination of functional groups in this molecule makes it an attractive target for synthesis and further investigation, particularly in the field of medicinal chemistry. The proposed synthetic route is feasible and relies on standard organic chemistry transformations. Experimental validation of the data presented herein is essential for future applications.

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- To cite this document: BenchChem. [Benzyl 4-amino-4-cyanopiperidine-1-carboxylate molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581924#benzyl-4-amino-4-cyanopiperidine-1-carboxylate-molecular-structure]

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